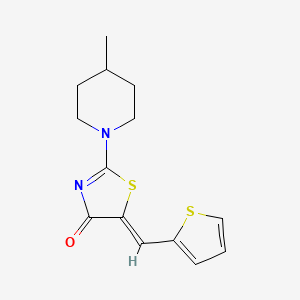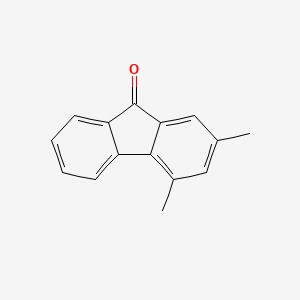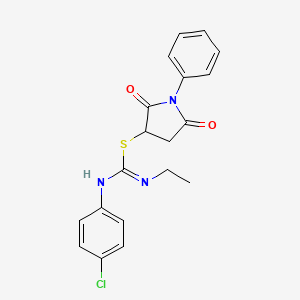![molecular formula C19H17N3O2S4 B11535608 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains benzothiazole and acetamide moieties, which contribute to its diverse properties.
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically involves reaction conditions such as reflux, inert atmosphere, and specific solvents.
Industrial Production: Unfortunately, detailed industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties, including potential therapeutic applications.
Industry: May find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action is context-dependent and requires further research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these similar compounds.
Properties
Molecular Formula |
C19H17N3O2S4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2S4/c1-3-24-12-5-7-14-16(9-12)28-19(22-14)26-10-17(23)20-11-4-6-13-15(8-11)27-18(21-13)25-2/h4-9H,3,10H2,1-2H3,(H,20,23) |
InChI Key |
DIMDHXFHOITYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11535528.png)
![4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11535536.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B11535543.png)
![Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11535548.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11535576.png)
![2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)
![N'-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11535589.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)


![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11535633.png)
